1-(((4-Ethylphenyl)amino)methyl)pyrrolidine-2,5-dione
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Overview
Description
Scientific Research Applications
1-(((4-Ethylphenyl)amino)methyl)pyrrolidine-2,5-dione has several scientific research applications:
Future Directions
Pyrrolidine derivatives, including “1-[(4-Ethylanilino)methyl]pyrrolidine-2,5-dione”, have potential therapeutic applications. They are present in many natural products and pharmacologically important agents, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research could focus on exploring these therapeutic potentials further.
Mechanism of Action
Mode of Action
The compound interacts with its targets, the carbonic anhydrase isoenzymes, by inhibiting their activity .
Biochemical Pathways
The inhibition of carbonic anhydrase isoenzymes by 1-[(4-Ethylanilino)methyl]pyrrolidine-2,5-dione affects several biochemical pathways. Carbonic anhydrases are involved in maintaining pH and fluid balance in the body, and their inhibition can lead to a variety of physiological effects .
Pharmacokinetics
The pyrrolidine ring in the compound is known to contribute to the efficient exploration of the pharmacophore space due to sp3-hybridization, which can impact the compound’s bioavailability .
Result of Action
The inhibition of carbonic anhydrase isoenzymes by 1-[(4-Ethylanilino)methyl]pyrrolidine-2,5-dione can lead to a variety of molecular and cellular effects. These effects depend on the specific isoenzyme being inhibited and the physiological context in which the inhibition occurs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-[(4-Ethylanilino)methyl]pyrrolidine-2,5-dione. It’s worth noting that the compound’s structure, particularly the pyrrolidine ring, may influence its stability and reactivity in different environments .
Preparation Methods
The synthesis of 1-(((4-Ethylphenyl)amino)methyl)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 4-ethylphenylamine under specific conditions. One common method involves the use of N-hydroxysuccinimide as a starting material, which is then reacted with 4-ethylphenylamine in the presence of a suitable catalyst . The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
1-(((4-Ethylphenyl)amino)methyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted and functionalized derivatives of the original compound .
Comparison with Similar Compounds
1-(((4-Ethylphenyl)amino)methyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-((4-Methylphenyl)amino)methyl)pyrrolidine-2,5-dione: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.
1-((4-Methoxyphenyl)amino)methyl)pyrrolidine-2,5-dione:
1-((3-Chlorophenyl)amino)methyl)pyrrolidine-2,5-dione: The substitution of a chlorine atom can significantly alter the compound’s properties and its interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics compared to its analogs .
Properties
IUPAC Name |
1-[(4-ethylanilino)methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-10-3-5-11(6-4-10)14-9-15-12(16)7-8-13(15)17/h3-6,14H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDUITQKDZCWDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCN2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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